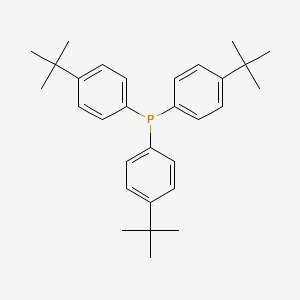

tris(4-tert-butylphenyl)phosphane

CAS No.: 54409-77-7

Cat. No.: VC3893876

Molecular Formula: C30H39P

Molecular Weight: 430.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54409-77-7 |

|---|---|

| Molecular Formula | C30H39P |

| Molecular Weight | 430.6 g/mol |

| IUPAC Name | tris(4-tert-butylphenyl)phosphane |

| Standard InChI | InChI=1S/C30H39P/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3 |

| Standard InChI Key | UQHFPPSBVOIUFM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |

Introduction

Structural and Molecular Characteristics

Tris(4-tert-butylphenyl)phosphane belongs to the class of triarylphosphines, where the phosphorus center is coordinated to three aromatic rings substituted with tert-butyl groups at the para position. The molecular formula is C₃₀H₃₉P, with a molecular weight of 430.613 g/mol . The tert-butyl groups (-C(CH₃)₃) introduce significant steric bulk, which influences the compound’s reactivity and solubility. Unlike phosphate or phosphite esters, which contain oxygen atoms bonded to phosphorus, phosphanes like this compound feature a direct P–C bond to the aryl groups, rendering them more nucleophilic and capable of acting as ligands in coordination chemistry.

Table 1: Key Molecular and Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| CAS Registry Number | 54409-77-7 | |

| Molecular Formula | C₃₀H₃₉P | |

| Molecular Weight | 430.613 g/mol | |

| Physical State | Liquid | |

| Purity | ≥99.0% | |

| Storage Conditions | Cool, dry, well-ventilated area |

Applications in Research and Industry

Tris(4-tert-butylphenyl)phosphane’s primary applications remain underreported, but its structural features suggest roles in:

Catalysis

Triarylphosphines are widely employed as ligands in transition metal catalysis. For example, tris(4-tert-butylphenyl)phosphane could coordinate to palladium or nickel centers in cross-coupling reactions, where steric bulk may improve selectivity or stabilize reactive intermediates .

Material Science

The compound’s potential as a precursor for phosphorus-containing polymers or flame-retardant additives remains unexplored but merits investigation, given the efficacy of related organophosphorus compounds in these domains .

| Supplier | Minimum Order | Packaging | Price Range (Estimated) |

|---|---|---|---|

| Chemlyte Solutions | 100 g | Grams, Kg | Not disclosed |

Research Gaps and Future Directions

Critical areas for further study include:

-

Toxicological Profiling: Assessing environmental persistence and bioaccumulation potential.

-

Catalytic Applications: Systematic studies to evaluate efficacy in coupling reactions or asymmetric synthesis.

-

Material Properties: Investigating thermal stability and compatibility with polymer matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume